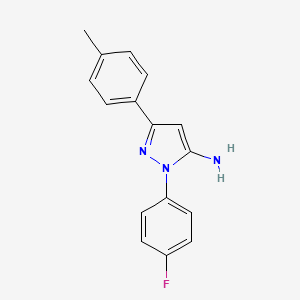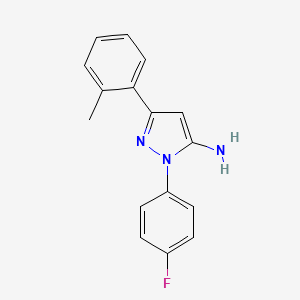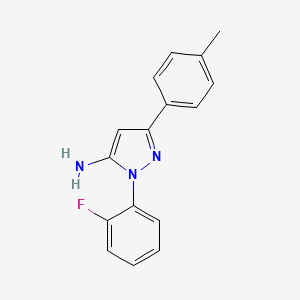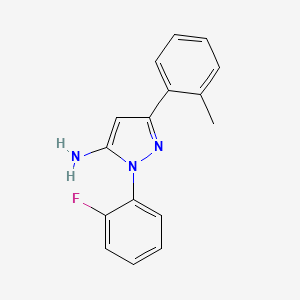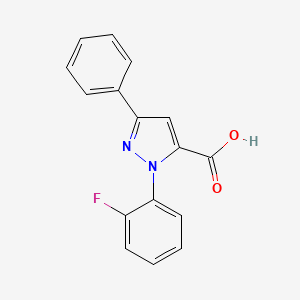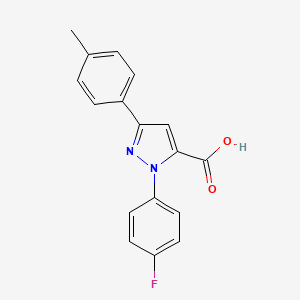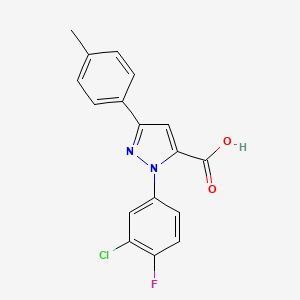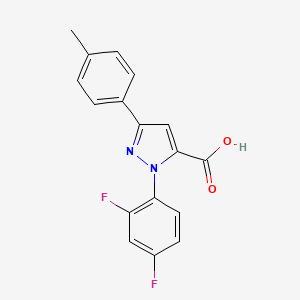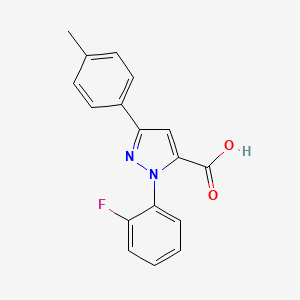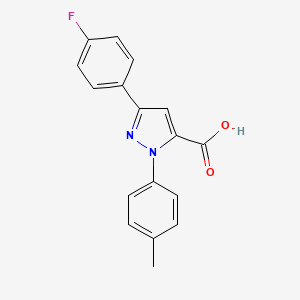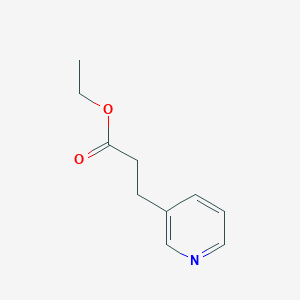
Ethyl 3-(3-Pyridyl)propanoate
Overview
Description
Ethyl 3-(3-Pyridyl)propanoate is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known by other names such as 3-(3-Pyridinyl)propanoate d’éthyle in French and Ethyl-3-(3-pyridinyl)propanoat in German .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-Pyridyl)propanoate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure is complex with various bonds and interactions.Physical And Chemical Properties Analysis
Ethyl 3-(3-Pyridyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 117.3±20.4 °C . It has a molar refractivity of 49.6±0.3 cm3 .Scientific Research Applications
Herbicide Properties
Ethyl 3-(3-Pyridyl)propanoate has been explored in the synthesis of herbicides. For instance, Bauer et al. (1990) described a two-step synthesis process for a compound starting from 2,3-chloro-5-(difluoromethoxy)pyridine, which exhibits notable herbicidal properties when compared to known herbicides (Bauer et al., 1990).
Kinetics of Pyrolysis
The chemical kinetics of ethyl propanoate, closely related to Ethyl 3-(3-Pyridyl)propanoate, during high-temperature pyrolysis has been studied by Farooq et al. (2014). This research is significant in understanding the behavior of such compounds under extreme conditions (Farooq et al., 2014).
Pharmaceutical Applications
Liu et al. (2012) conducted a study on a compound with a structure that includes Ethyl 3-(3-Pyridyl)propanoate, which showed potential for pharmaceutical applications. The study emphasized the crystal structure and its possible implications in the medical field (Liu et al., 2012).
Food and Digestion
Herrera et al. (2019) explored the use of Ethyl propanoate in the context of foods and its active role in digestion. They investigated the efficacy of pyridine-derived hydrophilic ionic liquids in separating ethyl propanoate from heptane solutions, highlighting its potential as a bioactive pharmaceutical product (Herrera et al., 2019).
Polymorphism in Pharmaceuticals
Vogt et al. (2013) studied two polymorphic forms of a compound containing Ethyl 3-(3-Pyridyl)propanoate, which is an investigational pharmaceutical compound. This research is significant for understanding the polymorphism in pharmaceuticals and its implications for drug development (Vogt et al., 2013).
Synthesis in Organic Chemistry
The synthesis of various organic compounds involving Ethyl 3-(3-Pyridyl)propanoate has been an area of interest. For example, Fleming et al. (1991) investigated the photochemistry of alkenyl- and acetal-substituted pyridines, where Ethyl 3-(3-Pyridyl)propanoate was formed as a result of specific photoreactions (Fleming et al., 1991).
Safety and Hazards
Ethyl 3-(3-Pyridyl)propanoate is classified as a warning signal word according to safety data . It is highly flammable and can cause harm if ingested or if it comes into contact with skin . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to keep the container tightly closed .
properties
IUPAC Name |
ethyl 3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQBFURCBCQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-Pyridyl)propanoate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


